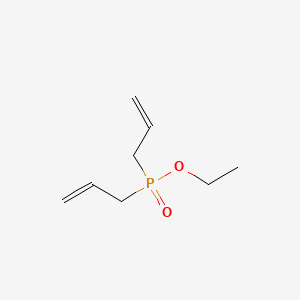
Diallylphosphinic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diallylphosphinic acid ethyl ester is an organophosphorus compound that features a phosphinic acid ester functional group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diallylphosphinic acid ethyl ester can be synthesized through the esterification of diallylphosphinic acid with ethanol. This reaction typically requires the presence of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also incorporate microwave-assisted synthesis to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Diallylphosphinic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield diallylphosphinic acid and ethanol.
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under mild conditions.
Major Products Formed
Hydrolysis: Diallylphosphinic acid and ethanol.
Oxidation: Phosphonic acid derivatives.
Substitution: Various substituted phosphinic acid esters.
Scientific Research Applications
Diallylphosphinic acid ethyl ester has several applications in scientific research:
Mechanism of Action
The mechanism by which diallylphosphinic acid ethyl ester exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its molecular targets include enzymes and other proteins, where it can form covalent bonds with active site residues, thereby inhibiting their activity . The pathways involved in its action are primarily related to its reactivity with nucleophiles and electrophiles in biological systems .
Comparison with Similar Compounds
Similar Compounds
Diethylphosphinic acid: Similar in structure but lacks the allyl groups, making it less reactive in certain types of chemical reactions.
Diallylphosphonic acid: Contains a phosphonic acid group instead of a phosphinic acid ester, leading to different reactivity and applications.
Ethylphosphinic acid: Lacks the allyl groups, resulting in different chemical properties and uses.
Uniqueness
Diallylphosphinic acid ethyl ester is unique due to the presence of both allyl and ethyl groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various fields of research and industry .
Properties
CAS No. |
757-71-1 |
|---|---|
Molecular Formula |
C8H15O2P |
Molecular Weight |
174.18 g/mol |
IUPAC Name |
3-[ethoxy(prop-2-enyl)phosphoryl]prop-1-ene |
InChI |
InChI=1S/C8H15O2P/c1-4-7-11(9,8-5-2)10-6-3/h4-5H,1-2,6-8H2,3H3 |
InChI Key |
BSKOELWERIMNMG-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC=C)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















